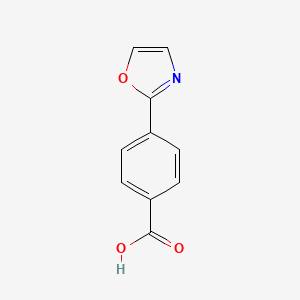

4-(Oxazol-2-yl)benzoic acid

Description

Significance of Oxazole (B20620) and Benzoic Acid Moieties in Chemical Research

The oxazole moiety , a five-membered heterocyclic ring containing one nitrogen and one oxygen atom, holds substantial importance in chemical research, particularly in medicinal chemistry. Oxazole derivatives are recognized as crucial scaffolds for the discovery of new drugs due to their wide range of biological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, antidiabetic, and analgesic properties. The unique structural characteristics of the oxazole ring facilitate various non-covalent interactions, such as hydrophobic effects, van der Waals forces, hydrogen bonds, and pi-pi stacking, enabling them to bind effectively with biological receptors and enzymes 209.59.186chem960.com. This versatility has led to a global interest among researchers in synthesizing diverse oxazole derivatives to explore novel compounds with favorable biological profiles uni.luchem960.com.

Similarly, the benzoic acid moiety , an aromatic carboxylic acid, serves as a foundational structure for the synthesis of numerous derivatives with significant applications across various fields, including pharmaceuticals, agrochemicals, and materials science. Organic molecules incorporating the benzoic acid moiety have demonstrated considerable biological potential, including anticancer capabilities. Academic research often utilizes benzoic acid as a core scaffold for the chemical synthesis of a wide array of potent biologically active compounds. The reactivity and acidity of benzoic acid and its derivatives are critical aspects of chemical research, with studies focusing on how substituents influence these properties to predict reaction mechanisms and design new molecules.

Overview of Heterocyclic Compounds in Scientific Disciplines

Heterocyclic compounds are a prominent and diverse class of organic molecules distinguished by ring structures that contain at least one heteroatom (an atom other than carbon), most commonly nitrogen, oxygen, or sulfur uni.luwikipedia.org. These compounds are ubiquitous in nature, forming essential components of numerous biological molecules such as vitamins, hormones, DNA, and RNA wikipedia.org. Their distinctive electronic and physicochemical properties, imparted by the presence of heteroatoms, confer unique reactivity profiles, making them invaluable building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional organic materials uni.lu.

Heterocyclic chemistry is an active and continuously evolving field, permeating many other areas of chemistry and biology 209.59.186. A significant proportion of newly developed medications, often exceeding 90%, incorporate heterocyclic systems, highlighting their indispensable role in drug discovery and medicinal chemistry 209.59.186. Research into heterocyclic compounds encompasses their synthesis, reactivity, and a broad spectrum of applications, reflecting their crucial contributions to advancing technology and improving human health across diverse scientific disciplines uni.lu.

Historical Context of Related Oxazole and Benzoic Acid Derivatives in Scientific Inquiry

The historical development of oxazole chemistry can be traced back to 1876 with the synthesis of 2-methyloxazole, although the broader entity of oxazole was first synthesized in 1962 uni.lu. The significance of oxazole compounds became more pronounced during World War I, particularly with the advent of penicillin antibiotics, which catalyzed new directions in oxazole research uni.lu. Key synthetic methodologies, such as the van Leusen oxazole synthesis, which dates back to 1972, have proven foundational for preparing oxazole-based medicinal compounds and continue to be recognized as important building blocks in organic synthesis chem960.com. Examples of oxazole derivatives that have found clinical utility include Linezolid, Furazolidone, and Oxaprozin, underscoring their enduring value in therapeutic applications uni.lu. Early research findings on oxazole derivatives often focused on their broad biological activities, leading to their exploration as antimicrobial, anti-inflammatory, and anticancer agents.

Benzoic acid was discovered in the sixteenth century, with its dry distillation from gum benzoin (B196080) documented by figures like Nostradamus in 1556. Its chemical composition was later determined by Justus von Liebig and Friedrich Wöhler. A significant historical discovery was Salkowski's identification of its antifungal properties in 1875, which explained its natural preservative role. Industrially, benzoic acid has been produced through various chemical methods, including the oxidation of toluene (B28343). Scientific inquiry into benzoic acid derivatives has consistently explored their modifications with other ring systems, such as isoxazoles or triazoles, to investigate their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The continuous research into both oxazole and benzoic acid derivatives highlights their sustained relevance in chemical and medicinal science, driven by their versatile chemical properties and diverse biological activities.

Compound Names and PubChem CIDs

Structure

3D Structure

Propriétés

IUPAC Name |

4-(1,3-oxazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)8-3-1-7(2-4-8)9-11-5-6-14-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWZKCPOERCLNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610639 | |

| Record name | 4-(1,3-Oxazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597561-78-9 | |

| Record name | 4-(1,3-Oxazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies for 4 Oxazol 2 Yl Benzoic Acid

Established Synthetic Pathways for the Core 4-(Oxazol-2-yl)benzoic Acid Structure

The construction of the fundamental this compound molecule can be achieved through several reliable synthetic routes. These pathways often focus on the efficient formation of the oxazole (B20620) ring and its linkage to the benzoic acid moiety.

The formation of the oxazole ring is a critical step in the synthesis of this compound. Cyclization reactions are commonly employed to construct this heterocyclic system. One established method involves the reaction of a carboxylic acid with an appropriate precursor, followed by cyclodehydration. acs.orgacademie-sciences.frmdpi.com For instance, the condensation of 4-carboxybenzaldehyde with ethanolamine (B43304) can form a dihydrooxazole intermediate, which is then oxidized to the aromatic oxazole ring. Reagents like N-bromosuccinimide (NBS) can be used for bromination, followed by elimination to achieve aromatization.

Another approach involves the reaction of α-halo ketones with amides, a classic method known as the Robinson-Gabriel synthesis. Variations of this include the use of dehydrating agents to facilitate the cyclization of N-acyl amino acids. academie-sciences.frresearchgate.net More contemporary methods utilize reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) which can promote the N-acylation of amino acids and subsequent cyclodehydration in a one-pot manner, even in aqueous solvents. mdpi.comresearchgate.net The Vilsmeier reagent has also been employed for the direct synthesis of oxazolones from carboxylic acids and amino acids, which can then be converted to the desired oxazole. academie-sciences.fr

| Reagent/Method | Description | Reference(s) |

| N-Bromosuccinimide (NBS) | Used for bromination of a dihydrooxazole intermediate, followed by elimination to form the aromatic oxazole ring. | |

| 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) | Facilitates one-pot N-acylation and cyclodehydration of amino acids to form oxazolones. | mdpi.comresearchgate.net |

| Vilsmeier Reagent | Enables the direct synthesis of oxazolones from carboxylic acids and amino acids. | academie-sciences.fr |

| Silver Triflate | Mediates the cyclization of α-bromo ketones and amides to form substituted oxazoles. | mdpi.com |

| Phosphorus Oxychloride (POCl₃) | Used for the cyclization of open-chain intermediates to form 1,3-oxazoles. | ipbcams.ac.cnfarmaciajournal.com |

Palladium-catalyzed cross-coupling reactions are instrumental in forming the bond between the pre-formed oxazole ring and the benzoic acid moiety, or vice-versa. ipbcams.ac.cn The Suzuki-Miyaura coupling, for example, can be used to couple a boronic acid derivative of one component with a halide derivative of the other. researchgate.net A notable strategy involves a one-pot oxazole synthesis followed by a Suzuki-Miyaura coupling sequence to produce 2,4,5-trisubstituted oxazoles. researchgate.net Similarly, the Sonogashira coupling can be employed, particularly in the synthesis of more complex derivatives, by coupling terminal alkynes with acid chlorides. mdpi.comresearchgate.net These methods offer versatility and are tolerant of a wide range of functional groups.

Functional group interconversions are essential for modifying the carboxylic acid group of the benzoic acid moiety or for introducing it at a late stage of the synthesis. solubilityofthings.comimperial.ac.uk For example, a nitrile or an ester group on the phenyl ring can be hydrolyzed to the corresponding carboxylic acid. This is a common strategy when the carboxylic acid functionality might interfere with earlier reaction steps. The hydrolysis is typically carried out under acidic or basic conditions. imperial.ac.uk Conversely, the carboxylic acid can be converted to other functional groups, such as esters or amides, through standard condensation reactions. solubilityofthings.com Oxidation of a methyl group on a toluene (B28343) derivative can also yield the benzoic acid. solubilityofthings.comcompoundchem.com

Coupling Reactions for Aromatic Linkages

Synthesis of Advanced Derivatives of this compound

The core structure of this compound serves as a scaffold for the synthesis of more complex derivatives with tailored properties. These modifications often target the oxazole ring.

The oxazole ring of this compound can be further functionalized to create a diverse range of derivatives. For instance, substituents can be introduced at various positions of the oxazole ring. One approach is to start with substituted precursors for the cyclization reaction. For example, using substituted α-bromo ketones or benzaldehydes in the initial synthesis will lead to a correspondingly substituted oxazole ring. mdpi.comturkjps.org

Recent studies have focused on creating derivatives with specific biological activities. For example, 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids have been synthesized and evaluated as xanthine (B1682287) oxidase inhibitors. nih.gov The synthesis of these compounds often involves multi-step sequences, starting with the construction of a functionalized oxazole core followed by coupling to the benzoic acid moiety. nih.gov

| Derivative | Precursors | Synthetic Approach | Reference(s) |

| 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic acids | Substituted amines, cyanoacetic acid derivatives, 4-carboxybenzaldehyde | Multi-step synthesis involving oxazole formation and subsequent functionalization. | nih.gov |

| 4-(Substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-ones | Substituted hippuric acids and substituted benzaldehydes | Condensation reaction in the presence of a dehydrating agent like polyphosphoric acid. | turkjps.org |

| 2-{4-[(4-Chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | 4-[(4-Chlorophenyl)sulfonyl]benzoic acid and valine | N-acylation followed by cyclodehydration with ethyl chloroformate. | mdpi.com |

The nature of the substituents on the aromatic rings can influence the efficiency of the synthetic reactions. Electron-donating or electron-withdrawing groups can affect the reactivity of the starting materials and the stability of intermediates. For example, in copper-catalyzed reactions for the synthesis of functionalized oxazoles, the electronic nature of the substituents on the benzaldehyde (B42025) precursor can impact the reaction yield. Generally, aldehydes with electron-withdrawing groups tend to react more readily in nucleophilic addition steps, potentially leading to higher yields in certain synthetic pathways. Conversely, electron-donating groups might slow down such reactions. The steric hindrance from bulky substituents can also play a significant role in determining the feasibility and outcome of a reaction.

Structural Modifications at the Oxazole Ring

Stereoselective Synthesis of Chiral Derivatives

The stereoselective synthesis of chiral derivatives of this compound is a nuanced area of organic chemistry, often relying on the introduction of chirality through precursors or asymmetric transformations. Research has demonstrated the synthesis of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. nih.gov In these syntheses, the stereochemistry is controlled, leading to specific (S)-configurations that have been shown to possess significant biological activity. nih.gov The general approach involves using chiral starting materials that already contain the desired stereocenter, which is then carried through the synthetic sequence to the final oxazole-containing product. nih.gov

Another strategy involves the stereoselective synthesis of monoterpene-based 1,2,4- and 1,3,4-oxadiazole (B1194373) derivatives starting from naturally occurring chiral molecules like (−)-2-carene-3-aldehyde and (−)-myrtenal. nih.gov While not directly involving this compound, the methodologies, such as stereoselective dihydroxylation using OsO₄/NMO, showcase techniques that could be adapted for creating chiral diol functionalities on derivatives of the title compound. nih.gov Similarly, strategies for the two-step synthesis of triazole derivatives of oxindoles and spirooxindoles employ mechanistically distinct stereoselective reactions that could potentially be applied to isatin-derived precursors of this compound. researchgate.net

Modifications of the Benzoic Acid Moiety

The benzoic acid portion of the this compound molecule is a versatile handle for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives.

The carboxylic acid group of this compound is readily converted into ester and amide derivatives through standard organic reactions. Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by converting the acid to its corresponding acyl chloride followed by reaction with an alcohol.

Amide bond formation is a common and crucial modification. This is typically accomplished by activating the carboxylic acid with a coupling reagent to facilitate its reaction with a primary or secondary amine. Common coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N,N-diethylaniline to improve efficiency and minimize side reactions. mdpi.com For instance, the synthesis of novel HIV-1 protease inhibitors has involved the coupling of various amines with benzoic acid derivatives to form amide linkages. osti.gov Similarly, the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles can proceed through the formation of an acyl-hydrazide, which is a type of amide derivative, by reacting a carboxylic acid with hydrazine (B178648) hydrate. ijper.org

| Derivative Type | Reactants | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Amide | This compound, Amines | EDCI, HOBt | |

| Amide (Acyl-hydrazide) | Carboxylic acid, Hydrazine hydrate | Reflux in ethanol | ijper.org |

| Methyl Ester | 3-[(R)-2-(4-methylthiazol-2-yl)pyrrolidine-1-carbonyl]benzoic acid | Not specified, standard esterification | osti.gov |

| Ethyl Ester | 4-(2-mercaptoacetylamino)-benzoic acid ethyl ester | Used as a reactant in Michael addition | mdpi.com |

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution reactions such as halogenation. The directing effects of the existing substituents—the meta-directing carboxylic acid group and the deactivating oxazole ring—influence the position of the incoming electrophile. Halogenation of similar benzoxazole (B165842) structures has been achieved using reagents like N-chlorosuccinimide for chlorination. A common synthetic route to oxazoles involves a bromination-dehydrogenation sequence. In this method, a 4,5-dihydrooxazole precursor is first brominated using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN), followed by elimination of HBr to form the aromatic oxazole ring. While this method forms the oxazole ring, similar halogenation strategies can be applied to the already formed this compound scaffold to introduce halogens onto the benzene ring.

Ester and Amide Derivatives Synthesis

Hybrid Compounds Incorporating this compound Scaffold with Other Bioactive Moieties

The this compound scaffold is a valuable building block for the creation of hybrid molecules, where it is covalently linked to other pharmacologically active moieties. This molecular hybridization aims to combine the therapeutic properties of both parent molecules or to create a new molecule with enhanced activity or a novel mechanism of action.

The synthesis of these hybrids often utilizes the carboxylic acid functionality for coupling. For example, hybrid molecules have been developed by linking pyridine-thiazole units with other chemical fragments. mdpi.com In one instance, a Michael adduct was formed by reacting a thiazole (B1198619) derivative with 4-(2-mercaptoacetylamino)-benzoic acid ethyl ester, demonstrating the fusion of different heterocyclic systems. mdpi.com Another approach involves the design of HIV-1 protease inhibitors where isophthalamide-derived ligands are incorporated with other structural units, showcasing the modular nature of synthesizing complex bioactive molecules from benzoic acid precursors. osti.gov The synthesis of such hybrid compounds allows for the exploration of new chemical space and the development of agents with potentially improved pharmacological profiles.

Analytical and Spectroscopic Characterization Techniques for this compound and its Derivatives

A suite of analytical and spectroscopic methods is essential for the confirmation of structure, purity, and properties of this compound and its derivatives. These techniques provide detailed information about the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound and its derivatives. Both ¹H NMR and ¹³C NMR are routinely used. rsc.org

In the ¹H NMR spectrum of this compound, the protons on the para-substituted benzene ring typically appear as two distinct doublets in the aromatic region (around 7.0-8.5 ppm). The protons on the oxazole ring usually present as two singlets or doublets, depending on the substitution pattern, in a characteristic region of the spectrum. mdpi.com The acidic proton of the carboxylic acid group gives a broad singlet, which is often exchangeable with D₂O and can appear over a wide chemical shift range.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. docbrown.info For this compound, distinct signals are expected for the carbonyl carbon of the carboxylic acid (typically downfield, >165 ppm), the four unique carbons of the para-substituted benzene ring, and the carbons of the oxazole ring. mdpi.comdocbrown.info The chemical shifts of these carbons are sensitive to their electronic environment, providing key structural confirmation. docbrown.info For example, the carbon attached to the two electronegative oxygen atoms in a carboxylic acid group has a significantly higher chemical shift compared to the aromatic carbons. docbrown.info Spectral data for related structures, such as 2-substituted benzoxazoles and other benzoic acid derivatives, provide a strong basis for assigning the spectra of new compounds. rsc.org

| Compound | Nucleus | Key Chemical Shifts (ppm) | Solvent | Reference |

|---|---|---|---|---|

| Benzoic Acid | ¹³C | C=O: ~171.6, Aromatic C: ~128-133, C-ipso: ~130.5 | Not Specified | docbrown.inforesearchgate.net |

| N-acyl-α-amino acid (Valine-derived) | ¹H | NH: 8.73, CHα: 4.29, Aromatic: 7.71-8.09 | DMSO-d₆ | mdpi.com |

| N-acyl-α-amino acid (Valine-derived) | ¹³C | C=O: 172.80, Cα: 58.43, Aromatic: 127.49-142.70 | DMSO-d₆ | mdpi.com |

| 1,3-oxazole (Valine-derived) | ¹H | CH(isopropyl): 3.26-3.29, CH₃(isopropyl): 1.35-1.36 | Not Specified | mdpi.com |

| 1,3-oxazole (Valine-derived) | ¹³C | C-2: 157.46-157.78, C-4: 143.56-144.17 | Not Specified | mdpi.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. The monoisotopic mass of the compound (C₁₀H₇NO₃) is 189.04259 Da. uni.lu In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments is measured.

Electron ionization (EI) typically leads to extensive fragmentation, providing a detailed structural fingerprint. The analysis of this compound would be expected to show a prominent molecular ion peak [M]⁺ at m/z 189. uni.lu The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. For aromatic carboxylic acids, characteristic cleavages include the loss of a hydroxyl group (-OH) or the entire carboxyl group (-COOH). libretexts.orgdocbrown.info The stable aromatic and heterocyclic rings often remain intact as major fragments. libretexts.org

Key fragmentation pathways for this compound would likely involve initial cleavages at the carboxylic acid moiety. The loss of a hydroxyl radical (•OH, 17 Da) would yield a fragment ion at m/z 172, corresponding to the 4-(oxazol-2-yl)benzoyl cation. libretexts.orgdocbrown.info Subsequent loss of a carbon monoxide (CO, 28 Da) molecule from this acylium ion would produce a fragment at m/z 144, representing the 2-phenyloxazole (B1349099) cation. Further fragmentation could involve the cleavage of the oxazole ring itself.

Predicted mass spectrometry data for various adducts of this compound have been calculated, which are particularly relevant for softer ionization techniques like electrospray ionization (ESI). uni.lu

| Ion/Fragment Formula | Adduct/Fragment Type | Predicted m/z | Reference |

|---|---|---|---|

| [C₁₀H₇NO₃]+ | Molecular Ion [M]+ | 189.04204 | uni.lu |

| [C₁₀H₇NO₃ + H]+ | Protonated Molecule [M+H]+ | 190.04987 | uni.lu |

| [C₁₀H₇NO₃ + Na]+ | Sodiated Molecule [M+Na]+ | 212.03181 | uni.lu |

| [C₁₀H₇NO₃ - H]- | Deprotonated Molecule [M-H]- | 188.03531 | uni.lu |

| [C₁₀H₆NO₂]+ | Loss of •OH [M-OH]+ | 172.03985 | uni.lulibretexts.org |

| [C₉H₆NO]+ | Loss of •COOH [M-COOH]+ | 144.04949 | libretexts.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for its carboxylic acid, benzene ring, and oxazole ring moieties.

The most distinctive feature for the carboxylic acid is a very broad absorption band due to the O-H stretching vibration of the hydrogen-bonded dimer, which typically appears in the range of 3300-2500 cm⁻¹. docbrown.info This broadness is a hallmark of carboxylic acids. The carbonyl (C=O) stretching vibration of an aryl carboxylic acid gives rise to a strong, sharp absorption peak between 1700 and 1680 cm⁻¹. docbrown.info

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| Carboxylic Acid | O-H Stretch (H-bonded) | 3300 - 2500 | Strong, Very Broad | docbrown.info |

| Aromatic | C-H Stretch | 3100 - 3000 | Medium | docbrown.info |

| Carboxylic Acid | C=O Stretch | 1700 - 1680 | Strong | docbrown.info |

| Oxazole/Aromatic | C=N / C=C Stretch | 1635 - 1465 | Medium-Strong | docbrown.infogrowingscience.com |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium | docbrown.info |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds like this compound. This technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent). For purity analysis, the area of the peak corresponding to the target compound is compared to the total area of all peaks in the chromatogram.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. mdpi.com In a typical setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. mdpi.comresearchgate.net The mobile phase often consists of a mixture of water (frequently buffered) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to ensure the efficient elution of all components.

Detection is typically performed using an ultraviolet (UV) detector set at a wavelength where the compound exhibits strong absorbance, which for an aromatic system like this compound is expected to be in the 254 nm range. The result is a chromatogram where this compound appears as a major peak at a characteristic retention time. The presence of other peaks indicates impurities, and their integration allows for quantitative purity assessment, often reported as a percentage (e.g., >98%). fishersci.com Combining HPLC with mass spectrometry (HPLC-MS) can provide mass information for each separated peak, aiding in the identification of impurities. researchgate.net

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Mode | Reversed-Phase (RP-HPLC) | mdpi.com |

| Stationary Phase (Column) | C18 (e.g., Poroshell 120 C18) | researchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Water (often with acid/buffer) | mdpi.com |

| Elution | Gradient or Isocratic | mdpi.com |

| Detector | UV-Vis (e.g., at 254 nm) | mdpi.com |

| Output | Chromatogram showing retention time and peak area | mdpi.comresearchgate.net |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous proof of structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal of the compound. For this compound, this analysis would yield a wealth of structural information.

The data obtained from a successful crystallographic experiment includes the unit cell dimensions, crystal system, and space group. incemc.ro Most importantly, it provides the exact atomic coordinates of each atom in the molecule. From these coordinates, precise measurements of bond lengths, bond angles, and torsion (dihedral) angles can be calculated. incemc.ro This would confirm the connectivity and reveal the molecule's preferred conformation in the solid state. For instance, the analysis would determine the degree of planarity between the phenyl ring and the oxazole ring, which is often described by the torsion angle between them. incemc.ro In similar structures, this angle can be small, indicating a nearly coplanar arrangement, or more significant, indicating a twist between the ring systems. incemc.ro

Furthermore, X-ray crystallography elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking. For this compound, this would reveal how the carboxylic acid groups form hydrogen-bonded dimers and how the aromatic rings pack together in the crystal lattice. This information is invaluable for understanding the compound's physical properties and its potential interactions in a biological context.

| Parameter | Description | Reference |

|---|---|---|

| Atomic Coordinates | The precise (x, y, z) position of every atom in the unit cell. | incemc.ro |

| Bond Lengths | The distance between the nuclei of two bonded atoms (e.g., C=O, C-N, C-C). | incemc.ro |

| Bond Angles | The angle formed between three connected atoms. | incemc.ro |

| Torsion Angles | The dihedral angle describing the rotation around a bond, defining molecular conformation (e.g., phenyl-oxazole twist). | incemc.ro |

| Crystal System & Space Group | The symmetry properties of the crystal lattice. | incemc.ro |

| Intermolecular Interactions | Non-covalent forces like hydrogen bonds and π-π stacking that define the crystal packing. | incemc.ro |

Medicinal Chemistry Applications of 4 Oxazol 2 Yl Benzoic Acid and Its Derivatives

Exploration of Biological Activities and Pharmacological Potential

The unique chemical structure of 4-(oxazol-2-yl)benzoic acid, which combines an oxazole (B20620) ring with a benzoic acid moiety, allows for diverse chemical modifications. This versatility has enabled researchers to develop a variety of derivatives with tailored biological activities. These activities range from the inhibition of key enzymes involved in metabolic diseases to combating microbial infections.

Derivatives of this compound have emerged as potent inhibitors of several clinically relevant enzymes. By targeting specific enzymes, these compounds can modulate biochemical pathways implicated in various diseases.

Xanthine (B1682287) oxidase (XO) is a critical enzyme in purine (B94841) metabolism, responsible for converting hypoxanthine (B114508) to xanthine and then to uric acid. researchgate.net Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout and other health problems. researchgate.net Consequently, XO is a key therapeutic target for managing this condition. nih.govresearchgate.net

Inspired by the structure of the known XO inhibitor febuxostat, researchers have designed and synthesized a series of 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids. nih.gov These compounds have demonstrated significant in vitro inhibitory activity against xanthine oxidase, with potencies in the nanomolar range. nih.gov Kinetic studies have revealed that these derivatives act as mixed-type inhibitors, indicating they can bind to both the free enzyme and the enzyme-substrate complex. nih.govresearchgate.net

Notably, derivatives featuring a 4-benzylpiperidin-1-yl or a 1,2,3,4-tetrahydroisoquinolin-2-yl group at the 5-position of the oxazole ring exhibited IC50 values comparable to that of febuxostat, highlighting their potential as effective XO inhibitors. nih.govresearchgate.net Further studies on related structures, such as rhodanine-based 4-(furan-2-yl)benzoic acids, have also identified potent XO inhibitors. researchgate.net

Table 1: Xanthine Oxidase Inhibitory Activity of Selected Oxazole Derivatives

Protein tyrosine kinases (PTKs) are a large family of enzymes that play crucial roles in cellular signaling, governing processes like cell growth, proliferation, and differentiation. google.com Dysregulation of PTK activity is a hallmark of various diseases, including cancer, making them important targets for therapeutic intervention. google.com

Derivatives of this compound have been investigated as modulators of tyrosine kinase activity. google.com The oxazole scaffold is present in known tyrosine kinase inhibitors like mubritinib. derpharmachemica.com Research has shown that compounds incorporating the oxazole ring can act as inhibitors of various kinases, including FLT3, FLT4, and Aurora kinases, which are implicated in cancer. semanticscholar.org The development of these heterocyclic compounds offers a targeted approach to interfere with the signaling pathways that drive malignant cell proliferation and survival. google.comgoogle.com

The structural versatility of oxazole derivatives extends their inhibitory potential to other enzymes involved in metabolic processes. For example, N-phenylbenzo[d]oxazolamine derivatives have been designed and synthesized as inhibitors of CYP26A1, a retinoic acid-metabolizing enzyme. tandfonline.com By inhibiting this enzyme, these compounds can increase the levels of endogenous retinoic acid, which plays a role in cell differentiation and proliferation. tandfonline.com

Furthermore, research has explored the potential of compounds with similar benzoic acid and oxazole features to inhibit enzymes like urease. Other studies have identified benzoxazole (B165842) derivatives as inhibitors of heparanase, an enzyme involved in extracellular matrix degradation and cancer metastasis. acs.org

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. The this compound framework has served as a foundation for the development of compounds with promising antibacterial properties.

A variety of derivatives based on the oxazole and benzoxazole core have demonstrated notable antibacterial activity. For instance, a series of methyl (4-(benzo[d]oxazol-2-yl)phenyl) carbamodithioate amine derivatives were synthesized and showed moderate to high in vitro growth-inhibiting activity against several bacterial strains, including Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, and Staphylococcus aureus. slideshare.net

In another study, new 4-oxoquinazolin-3(4H)-yl)benzoic acid derivatives were synthesized and screened against a panel of pathogens. nih.gov Several of these compounds displayed potent and selective inhibitory activity against Staphylococcus aureus, including multi-drug resistant strains, with Minimum Inhibitory Concentrations (MICs) as low as 0.25–0.5 µg/mL. nih.gov

Similarly, valine-derived 1,3-oxazol-5(4H)-one compounds bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety have shown moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus ATCC 6538 and Bacillus subtilis ATCC 6683, with MIC values of 125 µg/mL. mdpi.com The antimicrobial potential of oxazolone (B7731731) derivatives has also been observed against both Staphylococcus aureus and Escherichia coli. researchgate.net

Table 2: Antibacterial Activity of Selected Oxazole and Benzoxazole Derivatives

Antimicrobial Research

Antifungal Properties and Mechanisms

The rising incidence of invasive fungal infections, coupled with increasing drug resistance, necessitates the development of novel antifungal agents with unique chemical structures and mechanisms of action. tsijournals.com Derivatives of this compound have emerged as a promising class of compounds in this pursuit. tsijournals.comderpharmachemica.com

Studies have shown that oxazole-containing compounds exhibit significant antifungal activity against a range of pathogenic fungi. derpharmachemica.comresearchgate.net For instance, certain 1,3,4-oxadiazole (B1194373) derivatives have demonstrated notable efficacy against maize disease pathogens like Exserohilum turcicum, with some compounds showing lower EC50 values than the commercial fungicide carbendazim. frontiersin.org The antifungal activity of these derivatives is influenced by the nature of the substituents on the oxazole ring. For example, the presence of a furan (B31954) or thiophene (B33073) ring has been associated with enhanced antifungal effects. frontiersin.org

The proposed mechanism of antifungal action for some oxadiazole derivatives involves the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. frontiersin.org Molecular docking studies have indicated that these compounds can bind to the active site of SDH through hydrogen bonds and hydrophobic interactions. frontiersin.org Another potential mechanism is the disruption of fungal cell integrity, as observed by the shrinkage and collapse of fungal hyphae upon treatment with active compounds. frontiersin.org

Furthermore, structure-activity relationship (SAR) studies have revealed that non-substituent or alkyl substituents at the 2-position of the oxazole ring are generally favorable for antifungal activity, whereas aryl groups can be detrimental. nih.gov The introduction of a nitrile group into streptochlorin (B611036) derivatives, which contain an oxazole ring, has also been shown to enhance antifungal potency. nih.gov

Antiviral Activities

Derivatives of this compound have demonstrated potential as antiviral agents. The oxazole core is a feature of some natural products with antiviral properties, such as hennoxazole A. tsijournals.com

Research has explored the efficacy of these compounds against various viruses. For example, certain oxazole derivatives have shown potent activity against HIV-1 protease, a crucial enzyme for viral replication. nih.gov Specifically, inhibitors with 2-phenyloxazoles as P2' ligands exhibited significant antiviral activity against both wild-type and drug-resistant HIV-1 variants. nih.gov

In the context of influenza, a benzoic acid derivative, NC-5, was found to inhibit influenza A viruses, including oseltamivir-resistant strains. nih.gov The mechanism of action for NC-5 involves the inhibition of neuraminidase, which is essential for the release of new virus particles from infected cells. nih.gov

Furthermore, some thiourea (B124793) derivatives incorporating a 4-aminobenzoic acid hydrazone moiety have been screened for their antiviral activity against a panel of viruses, including HIV-1, HIV-2, and others. jrespharm.com While the specific contribution of the this compound core was not the primary focus, the broader class of benzoic acid derivatives shows promise in antiviral drug discovery. jrespharm.com

Anticancer and Antitumor Investigations

The this compound scaffold is a key feature in numerous compounds investigated for their anticancer and antitumor properties. ontosight.ai The presence of the oxazole ring and the benzoic acid group allows for interactions with various biological targets implicated in cancer progression. ontosight.ai

Derivatives of this compound have shown significant inhibitory activity against a variety of cancer cell lines. In one study, novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides were evaluated against the NCI-60 cancer cell line panel. researchgate.netgrowingscience.com The most active compounds demonstrated mean GI50 values of 77%, 70%, and 68% at a concentration of 10 µM. researchgate.netgrowingscience.com Specifically, one of the most potent compounds exhibited GI50 values of 4.56 µM against non-small cell lung cancer (HOP-92), 21.0 µM against breast cancer (MDA-MB-468), and 30.3 µM against melanoma (SK-MEL-5). researchgate.netgrowingscience.com

Another study focused on benzoxazole derivatives, which share a similar structural motif. These compounds were tested against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines, showing promising cytotoxic effects with IC50 values in the low micromolar range. nih.gov For instance, some derivatives displayed IC50 values as low as 3.22 µM. nih.gov The introduction of a thiocyanate (B1210189) group into a 4-(benzo[d]oxazol-2-yl)benzenamine derivative also resulted in strong antitumor activity against various cancer cell lines. ekb.eg

The following table summarizes the inhibitory activities of selected this compound derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | Activity (IC50/GI50) |

| 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides | Non-small cell lung cancer (HOP-92) | 4.56 µM |

| 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides | Breast cancer (MDA-MB-468) | 21.0 µM |

| 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides | Melanoma (SK-MEL-5) | 30.3 µM |

| Benzoxazole derivatives | Breast cancer (MCF-7) | 4.054 µM |

| Benzoxazole derivatives | Hepatocellular carcinoma (HepG2) | 3.95 µM |

Mechanisms of Antiproliferative Activity

The antiproliferative activity of this compound derivatives is attributed to several mechanisms. One key mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. Research has shown that these compounds can trigger apoptosis by disrupting the mitochondrial membrane potential and activating caspase pathways.

Another significant mechanism is the inhibition of crucial enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.gov VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to growth inhibition. nih.gov Studies have demonstrated that certain benzoxazole derivatives can significantly reduce VEGFR-2 protein concentrations. nih.gov

Furthermore, molecular docking studies have suggested that some derivatives may exert their anticancer effects by interacting with estrogen receptors (ERα). researchgate.netgrowingscience.com This was supported by a high correlation with Tamoxifen, a known selective estrogen receptor modulator, in COMPARE analysis. researchgate.netgrowingscience.com The binding of these compounds to ERα can modulate its activity and inhibit the growth of hormone-dependent cancers. researchgate.netgrowingscience.com

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of this compound derivatives. These studies have revealed key structural features that influence their biological activity.

For instance, in a series of 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides, the substitution at the 5-position of the oxazole ring was found to be critical. Replacing a morpholine (B109124) group with a piperidine (B6355638) or piperazine (B1678402) group led to a reduction in activity. researchgate.net This highlights the importance of the substituent at this position for potent anticancer effects.

In another study on diaryloxazoles, the nature of the aryl group at the 2-position of the oxazole ring played a significant role. nih.gov Compounds with a 3-pyridyl group at this position were generally more potent than those with a phenyl group. nih.gov This suggests that introducing a nitrogen atom into the aromatic ring at this position can enhance antiproliferative activity.

Furthermore, modifications to the benzoic acid moiety have also been explored. Replacing the aromatic system with heterocyclic rings like pyridine (B92270) or oxazole has been shown to greatly reduce the activity of STAT3 inhibitors. acs.org This indicates that the benzoic acid ring is a critical component for the STAT3-inhibitory activity of these compounds. acs.org

The following table provides a summary of key SAR findings for this compound derivatives in oncology.

| Scaffold Position | Favorable Substituents | Unfavorable Substituents |

| Oxazole C2-position | 3-Pyridyl | Phenyl, Pyridine, Oxazole |

| Oxazole C5-position | Morpholine | Piperidine, Piperazine |

| Benzoic Acid Moiety | Unsubstituted Phenyl | Heterocyclic rings (Pyridine, Oxazole) |

Anti-inflammatory Research

The this compound scaffold and its derivatives have also been investigated for their anti-inflammatory potential. ontosight.airesearchgate.net The oxazole ring is present in various natural and synthetic compounds that exhibit anti-inflammatory properties. researchgate.net

Research has shown that certain oxazole derivatives can provide significant protection against carrageenan-induced paw edema, a common model for acute inflammation. researchgate.net In one study, a series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamides demonstrated protection ranging from 45.1% to 81.7%, which was comparable to or even better than the standard anti-inflammatory drugs diclofenac (B195802) sodium (69.5%) and ibuprofen (B1674241) (64.7%). researchgate.net

The anti-inflammatory mechanism of these compounds is believed to involve the inhibition of key inflammatory mediators. For example, some 2,5-disubstituted-1,3,4-oxadiazole derivatives have been shown to reduce levels of nitric oxide (NO), thiobarbituric acid-reducing substance (TBARS), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2), all of which are important markers of inflammation. nih.gov

Furthermore, some benzoic acid derivatives have been synthesized and evaluated as VLA-4 antagonists. nih.gov VLA-4 (Very Late Antigen-4) is an integrin that plays a crucial role in the recruitment of inflammatory cells. By blocking VLA-4, these compounds can inhibit the inflammatory response. One such derivative demonstrated potent activity with an IC50 value of 0.51 nM and showed efficacy in a rat pleurisy model. nih.gov

Other Therapeutic Areas (e.g., Antitubercular, Antimalarial, Neuroprotective)

Beyond more commonly studied areas, derivatives of this compound have shown promise in other significant therapeutic fields.

Antitubercular Activity: The global health threat posed by tuberculosis, particularly drug-resistant strains, necessitates the discovery of new therapeutic agents. Benzoxazole derivatives have been investigated for their antitubercular properties. mdpi.com For instance, a series of arylbenzoxazoles, structurally related to the this compound core, were synthesized and evaluated as inhibitors of Inosine 5'-monophosphate dehydrogenase (IMPDH), an essential enzyme for the survival of Mycobacterium tuberculosis. nih.gov One such derivative, (S)-4-(5-(2-(2,3-Dichlorophenoxy)propanamido)benzo[d]oxazol-2-yl)benzoic acid, demonstrated significant activity. nih.gov Similarly, other studies have identified benzoxazole-based compounds as potential inhibitors of the InhA enzyme, a key component of the mycobacterial fatty acid synthase system, which is a validated target for antitubercular drugs. researchgate.net

| Compound Structure/Class | Target | Activity Notes | Reference |

|---|---|---|---|

| (S)-4-(5-(2-(2,3-Dichlorophenoxy)propanamido)benzo[d]oxazol-2-yl)benzoic acid | Inosine 5'-monophosphate dehydrogenase (IMPDH) | Synthesized and evaluated for its potential against M. tuberculosis. | nih.gov |

| 2-Arylthiazolidin-4-one-thiazole hybrids | M. tuberculosis InhA enzyme | Compound T8 showed potency equivalent to isoniazid (B1672263) with a MIC of 0.12 μg/ml. | researchgate.net |

| 2-Benzyloxy-5-(2-{N'-[3-(substituted-phenyl)-1-phenyl-1H-pyrazol-4- ylmethylene]-hydrazino}-thiazol-4-yl)-benzoic acid methyl ester derivatives | Mycobacterium tuberculosis H37Rv | Screened for anti-tubercular activity using the Lowenstein-Jensen medium method. | ijcce.ac.ir |

Antimalarial Activity: The search for new antimalarial drugs, especially those effective against resistant Plasmodium species, is ongoing. While direct studies on this compound are limited, structurally similar heterocyclic compounds have been explored. For example, a series of 2-guanidino-4-oxoimidazoline derivatives showed potent antimalarial activities in both rodent and Rhesus models. nih.gov The most potent analog in this series demonstrated radical curative activity in a non-human primate model via oral administration, highlighting the potential of related heterocyclic scaffolds in antimalarial drug discovery. nih.gov

Neuroprotective Activity: Derivatives of benzoic acid have emerged as promising candidates for treating neurodegenerative diseases. nih.gov A series of novel benzo[d]oxazole-based derivatives were synthesized and evaluated for their neuroprotective effects on β-amyloid-induced toxicity in PC12 cells, a model for Alzheimer's disease. mdpi.com One compound from this series was found to be non-neurotoxic and significantly increased the viability of the nerve cells exposed to the toxic β-amyloid peptide. mdpi.com In another study, benzoic acid derivatives were developed as inhibitors of striatal-enriched protein tyrosine phosphatase (STEP), an attractive drug target for neurodegenerative conditions. nih.gov A lead compound from this research protected neuronal cells from glutamate-induced oxidative death and cell apoptosis. nih.gov

Molecular Docking and Computational Chemistry in Drug Design

Computational techniques are integral to modern drug discovery, enabling the rational design and optimization of lead compounds. Molecular docking, molecular dynamics simulations, and QSAR studies have been extensively applied to understand and predict the activity of this compound derivatives.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target receptor. This analysis provides critical insights into the specific molecular interactions that stabilize the ligand-receptor complex. For derivatives of this compound, docking studies have elucidated key binding modes.

In the development of xanthine oxidase inhibitors, docking simulations revealed that the carboxylate group of the benzoic acid moiety is crucial for anchoring the inhibitor to the active site, forming interactions with amino acid residues such as Arg880 and Thr1010. researchgate.net Further studies on related oxazole derivatives targeting the same enzyme showed that the compounds bind in a similar manner to the known drug febuxostat, with the carboxyl group forming key hydrogen bonds. nih.govbioorganica.com.ua Similarly, docking studies of benzoxazole derivatives as mTOR inhibitors for breast cancer therapy identified specific binding interactions within the active site of the 4JT5 protein. researchgate.net

Following the prediction of a binding pose, scoring functions are used to estimate the binding affinity between the ligand and the receptor, typically expressed in kcal/mol. Lower binding energy scores suggest a more favorable interaction.

In a study of oxazolo[5,4-b]pyridine (B1602731) derivatives as potential anti-inflammatory agents, molecular docking was used to predict their binding affinity to the cyclooxygenase-2 (COX-2) enzyme. buketov.edu.kz The results showed that several derivatives had higher binding affinities (e.g., -9.4 kcal/mol) compared to the reference drug diclofenac, indicating a stronger interaction with the target protein. buketov.edu.kz Similarly, in the evaluation of benzoxazole derivatives as mTOR inhibitors, docking scores ranged from -7.084 to -7.426 kcal/mol, which were comparable to the reference compound. researchgate.net These predictions help in prioritizing compounds for synthesis and further biological testing.

| Compound Class | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Oxazolo[5,4-b]pyridine derivatives | Cyclooxygenase-2 (1CX2) | up to -9.4 | buketov.edu.kz |

| Quinoline-substituted benzoxazole derivatives | mTOR (4JT5) | -7.084 to -7.426 | researchgate.net |

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. MD simulations have been used to validate the docking poses of this compound derivatives.

Studies on xanthine oxidase inhibitors used MD simulations to confirm the stability of the inhibitor-enzyme complex predicted by docking. researchgate.netnih.govbioorganica.com.ua Likewise, in the development of mTOR inhibitors, MD simulations were run for 150 nanoseconds to confirm the stability of the most promising benzoxazole derivatives in the active site, showing average Root Mean Square Deviation (RMSD) values of 2.8 Å and 3.0 Å, which indicates a stable binding. researchgate.net These simulations provide greater confidence in the predicted binding mode and the interactions observed.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing solely on this compound are not widely reported, research on structurally similar compounds demonstrates the utility of this approach.

For example, QSAR studies on benzoylaminobenzoic acid derivatives as antibacterial agents revealed that inhibitory activity increases with greater hydrophobicity, molar refractivity, and the presence of a hydroxyl group. nih.gov Conversely, the presence of heteroatoms like nitrogen or oxygen at certain positions was found to decrease activity. nih.gov In another study, a 3D-QSAR model for thiazolidin-4-one derivatives as antitubercular agents highlighted the importance of having a bulky, electronegative substituent on the phenyl ring to enhance activity against M. tuberculosis. researchgate.net Such models are valuable for guiding the design of new, more potent analogs by predicting their activity before synthesis.

Molecular Dynamics Simulations for Complex Stability

In Vitro and In Vivo Pharmacological Evaluation

The therapeutic potential of newly designed compounds is ultimately determined through rigorous pharmacological testing. This evaluation typically begins with in vitro assays, followed by in vivo studies for the most promising candidates.

In vitro evaluations of this compound derivatives have demonstrated their efficacy in various models. For example, newly synthesized 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids were tested for their ability to inhibit xanthine oxidase, with some compounds showing inhibitory activity in the nanomolar range, close to that of the drug febuxostat. nih.gov In the context of neuroprotection, derivatives have been shown to significantly increase the viability of neuronal cells against Aβ-induced toxicity in cell culture. mdpi.com Antimicrobial screening has also been conducted in vitro, with benzoxazole derivatives showing activity against M. tuberculosis with Minimum Inhibitory Concentration (MIC) values as low as 0.12 µg/mL for some related compounds. researchgate.net

| Compound Class | Assay Type | Target/Organism | Result (e.g., IC50, MIC) | Reference |

|---|---|---|---|---|

| 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic acids | Enzyme Inhibition | Xanthine Oxidase | IC50 values in the nanomolar range | nih.gov |

| Benzo[d]oxazole derivatives | Cell Viability | Aβ-induced PC12 cells | Significantly increased cell viability at 1.25, 2.5 and 5 μg/mL | mdpi.com |

| 2-Arylthiazolidin-4-one-thiazole hybrids | Antimicrobial Susceptibility | M. tuberculosis H37Rv | MIC = 0.12 μg/ml (for compound T8) | researchgate.net |

| Benzoic acid derivatives | Enzyme Inhibition | Striatal-enriched protein tyrosine phosphatase (STEP) | Good inhibitory activity and selectivity | nih.gov |

Compounds that show significant promise in vitro may advance to in vivo testing in animal models to assess their efficacy and pharmacokinetic properties in a living organism. For example, a quinoline-substituted benzoxazole derivative was studied in vivo in rats, where it demonstrated potent anti-inflammatory effects, with edema inhibition reported as 84.09%. researchgate.net In the realm of antimalarial research, related imidazoline (B1206853) derivatives have been tested in rodent and non-human primate models, demonstrating curative and prophylactic activity when administered orally. nih.gov These in vivo studies are a critical step in the translation of a chemical compound into a potential clinical candidate.

Cell-Based Assays for Biological Activity

The biological activity of this compound and its derivatives has been extensively evaluated through a variety of cell-based assays, revealing potential therapeutic applications across different domains, including cancer, hyperuricemia, and infectious diseases.

Derivatives of 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide have been screened for anticancer activity against the NCI-60 panel of human cancer cell lines. researchgate.netgrowingscience.com In a single high-concentration (10 µM) assay, the most active compounds demonstrated significant growth inhibition across the cell lines. growingscience.com For instance, compound 2 (a specific derivative in the study) showed notable activity against non-small cell lung cancer (HOP-92), breast cancer (MDA-MB-468), and melanoma (SK-MEL-5) cell lines. researchgate.netgrowingscience.com This compound also exhibited low toxicity in these cell-based models, with Total Growth Inhibition (TGI) and Lethal Concentration 50 (LC50) values greater than 100 µM against all tested cancer cell lines. researchgate.netgrowingscience.com Further analysis indicated a high correlation between the activity profile of compound 2 and Tamoxifen, a known selective estrogen receptor modulator, suggesting a possible mechanism of action involving estrogen receptors. researchgate.netgrowingscience.com Similarly, other studies have confirmed the inhibitory activity of 4-(Benzo[d]oxazol-2-yl)aniline derivatives against mammary carcinoma cell lines such as MCF-7 and MDA 468. glpbio.com

In the realm of metabolic diseases, derivatives of 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acid have been identified as potent inhibitors of xanthine oxidase, an enzyme implicated in hyperuricemia and gout. nih.gov In vitro assays demonstrated that synthesized compounds inhibit xanthine oxidase in the nanomolar concentration range, with the most effective derivatives showing IC₅₀ values comparable to the established drug Febuxostat. nih.gov Kinetic studies of these compounds suggested a mixed-type inhibition mechanism. nih.gov

The antimicrobial potential of this chemical family has also been explored. mdpi.com Valine-derived compounds bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety, including 1,3-oxazole derivatives, were assessed for their antimicrobial effects. mdpi.com The evaluation revealed that 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its corresponding 1,3-oxazol-5(4H)-one derivative possess antimicrobial activity against Gram-positive bacterial strains. mdpi.com Furthermore, a 1,3-oxazole derivative with a phenyl group at the 5-position showed activity against the fungal strain C. albicans. mdpi.com

Other biological activities investigated include antiviral properties and antioxidant effects. ipbcams.ac.cnturkjps.org Certain 1,2,4-oxadiazole (B8745197) derivatives, when compared to their oxazole counterparts, showed potent inhibitory activities against the papain-like protease (PLpro) of the SARS-CoV-2 virus. ipbcams.ac.cn Additionally, some 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives have been evaluated for their antioxidant properties, including the inhibition of lipid peroxidation and effects on the cytochrome P450-dependent ethoxyresorufin-O-deethylase (EROD) enzyme in vitro. turkjps.org

| Derivative Class | Biological Target / Cell Line | Assay Type | Key Finding (Activity) | Reference |

|---|---|---|---|---|

| 4-(5-Amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides | HOP-92 (Non-Small Cell Lung Cancer) | Anticancer (NCI-60 Screen) | GI₅₀ = 4.56 µM | researchgate.netgrowingscience.com |

| 4-(5-Amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides | MDA-MB-468 (Breast Cancer) | Anticancer (NCI-60 Screen) | GI₅₀ = 21.0 µM | researchgate.netgrowingscience.com |

| 4-(5-Amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides | SK-MEL-5 (Melanoma) | Anticancer (NCI-60 Screen) | GI₅₀ = 30.3 µM | researchgate.netgrowingscience.com |

| 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic acids | Xanthine Oxidase | Enzyme Inhibition | IC₅₀ values in the nanomolar range, close to Febuxostat | nih.gov |

| 4-(Benzo[d]oxazol-2-yl)aniline | MCF-7 (Breast Cancer) | Cell Proliferation | IC₅₀ > 0.01-0.1 μM | glpbio.com |

| 4-(Benzo[d]oxazol-2-yl)aniline | MDA 468 (Breast Cancer) | Cell Proliferation | IC₅₀ > 0.1-1 μM | glpbio.com |

| Valine-derived 1,3-oxazoles | Gram-positive bacteria | Antimicrobial Susceptibility | Demonstrated antimicrobial activity | mdpi.com |

| Valine-derived 1,3-oxazoles | Candida albicans | Antifungal Susceptibility | Demonstrated antifungal activity | mdpi.com |

| Benzoxazole derivatives | MCF-7 and HepG2 (Cancer Cell Lines) | Antiproliferative / Cytotoxicity | IC₅₀ values from 3.22 to 32.53 µM | nih.gov |

Animal Models for Efficacy and Safety (Excluding Dosage)

The efficacy and safety of compounds related to this compound have been assessed in various preclinical animal models. These studies are crucial for establishing proof-of-concept for therapeutic efficacy and for initial safety evaluations before any potential clinical development.

One area of investigation has been in models of allergic and anaphylactic reactions. nih.gov A series of N-(4-isoxazolylthiazol-2-yl)oxamic acid derivatives, which share structural similarities, were tested for antianaphylactic activity in a passive cutaneous anaphylaxis (PCA) model in rats. nih.gov Many of the tested compounds showed potent activity when administered intraperitoneally. nih.gov Notably, and in contrast to the reference drug disodium (B8443419) cromoglycate, these derivatives were also effective when given via the oral route in the rat PCA model. nih.gov The most promising derivative from this series also demonstrated activity in experimental models at the bronchopulmonary level in guinea pigs. nih.gov

The potential for central nervous system applications has also been explored. For example, VU6024578/BI02982816, a positive allosteric modulator of the mGlu1 receptor, was evaluated for efficacy in rodent models relevant to psychosis and cognition. acs.org The compound was tested in an amphetamine-induced hyperlocomotion model in rats, a common assay for screening antipsychotic potential. acs.org It was also evaluated for its ability to reverse MK-801 induced disruptions in the novel object recognition task, a model used to assess cognitive enhancement. acs.org

Metabolite Profiling and Biotransformation Studies

Understanding how a compound is metabolized in the body is a critical aspect of drug development. Metabolite profiling and biotransformation studies for derivatives of this compound aim to identify the major metabolic products, which is essential for evaluating the complete pharmacokinetic and toxicological profile.

Studies have been performed on structurally similar compounds, such as 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and 4-(2-methyl-1,3-oxazole-5-yl)-benzenesulfonamide, to predict and identify their metabolites. rrpharmacology.ruresearchgate.net These investigations typically involve administering the compound to animal models, such as Wistar rats and rabbits, and analyzing biological samples like plasma, whole blood, and urine. rrpharmacology.ruresearchgate.netgrafiati.com

The primary analytical technique used for identifying these biotransformation products is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). rrpharmacology.ru This powerful method allows for the separation and structural elucidation of metabolites even at low concentrations. rrpharmacology.rumetabolomexchange.org

For 4-(2-methyl-1,3-oxazole-5-yl)-benzenesulfonamide, biotransformation studies in rats and rabbits revealed that the drug is metabolized to form a single primary metabolite: N-hydroxy-4-(2-methyl-1,3-oxazole-5-yl)-benzenesulfonamide . researchgate.netgrafiati.com The identity of this N-hydroxy derivative was confirmed through HPLC-MS/MS analysis by comparing its retention time and mass spectra with a synthesized standard. researchgate.net

In a similar study on 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, two main biotransformation products were identified: N-hydroxy-4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (an N-hydroxylation product) and 4-(5-(hydroxymethyl)-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (resulting from oxidation of the methyl group). rrpharmacology.ru The study also noted that the N-hydroxymetabolite could decompose into 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonic acid in urine samples during the collection process. rrpharmacology.ru The synthesis of these potential metabolites is a necessary step for their use as standards in quantitative analysis during formal pharmacokinetic studies. rrpharmacology.ru

| Parent Compound | Identified Metabolite | Metabolic Reaction | Animal Model | Reference |

|---|---|---|---|---|

| 4-(2-methyl-1,3-oxazole-5-yl)-benzenesulfonamide | N-hydroxy-4-(2-methyl-1,3-oxazole-5-yl)-benzenesulfonamide | N-hydroxylation | Wistar Rats, Rabbits | researchgate.netgrafiati.com |

| 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | N-hydroxy-4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | N-hydroxylation | Wistar Rats, Soviet Chinchilla Rabbits | rrpharmacology.ru |

| 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | 4-(5-(hydroxymethyl)-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Methyl oxidation | Wistar Rats, Soviet Chinchilla Rabbits | rrpharmacology.ru |

Material Science Applications of 4 Oxazol 2 Yl Benzoic Acid and Its Derivatives

Development of Optoelectronic Materials

Derivatives of 4-(oxazol-2-yl)benzoic acid have emerged as significant components in the creation of novel optoelectronic materials. Their inherent photophysical properties, which can be finely tuned through chemical modification, make them suitable for a range of applications that rely on the interaction between light and matter.

The intrinsic fluorescence of oxazole-containing compounds is a key feature exploited in material science. Certain derivatives of this compound exhibit strong luminescence, making them ideal candidates for fluorescent probes and sensors. For instance, the derivative 4-{5-[4-(Dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl}benzoic acid displays notable photophysical properties, emitting light upon excitation, which can be harnessed for applications such as bioimaging.

The development of fluorescent probes is a significant area of research. Compounds like 3-(2-Benzoxazolyl)benzoic acid are recognized for their potential as fluorescent probes due to their interesting photophysical characteristics. cymitquimica.com This is further exemplified by the use of 4-Chlorobenzo[d]oxazol-2-ol as a fluorescent probe in biochemical applications for cellular imaging. The principle often involves designing molecules where the fluorescence is sensitive to the local environment, allowing for the detection of specific ions or changes in microenvironments. researchgate.net Benzoic acid derivatives, in general, have been explored as luminescent dyes, indicating the broad potential of this class of compounds. nih.gov

Table 1: Examples of Oxazole (B20620)/Benzoic Acid Derivatives and their Luminescent Applications

| Compound Name | Application | Reference |

|---|---|---|

| 4-{5-[4-(Dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl}benzoic acid | Fluorescent probes, Bioimaging | |

| 3-(2-Benzoxazolyl)benzoic acid | Fluorescent probes, Dyes, Sensors | cymitquimica.com |

| 4-Chlorobenzo[d]oxazol-2-ol | Fluorescent probes for cellular biology | |

| 2-hydroxybenzoic acid (salicylic acid) | Luminescent sublimation dyes | nih.gov |

A fascinating phenomenon observed in some derivatives is Aggregation-Induced Emission (AIE). acs.org Unlike many traditional luminophores that suffer from aggregation-caused quenching (ACQ) in the solid state, AIE-active molecules (AIEgens) are weakly or non-emissive in dilute solutions but become highly luminescent upon aggregation. acs.orgmdpi.com This property is exceptionally valuable for creating efficient solid-state lighting devices and sensors. ub.edu

The mechanism behind AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotation (RIR) or vibration (RIV), in the aggregated state. acs.org In solution, these non-radiative decay pathways dominate, quenching fluorescence. However, in an aggregate or solid form, the molecules are physically constrained, blocking these pathways and opening up the radiative channel, leading to strong light emission. acs.org The AIE properties of a compound are typically investigated by observing the change in fluorescence quantum yield in solvent mixtures of varying polarity (e.g., THF/water or acetonitrile (B52724)/water mixtures). mdpi.com A significant increase in emission intensity at high fractions of a poor solvent confirms the AIE effect. mdpi.com While direct studies on this compound itself are not prominent, the principles of AIE are widely applied to donor-π-acceptor compounds, a class to which its derivatives can belong. mdpi.com

The luminescent properties of this compound derivatives are directly translated into applications for developing chemical sensors and dyes. cymitquimica.com The sensitivity of their fluorescence to the chemical environment allows for the creation of "turn-on" or "turn-off" sensors. For example, environment-sensitive benzoxazole-based fluorescein (B123965) derivatives have been synthesized to act as ON-OFF fluorescent chemosensors. researchgate.net These sensors can detect specific analytes, such as metal ions, or changes in pH and viscosity through a measurable change in their fluorescence intensity or wavelength. researchgate.net

In the realm of dyes, benzoic acid derivatives have been successfully used as luminescent sublimation dyes in forensic science for the development of latent fingerprints through cyanoacrylate fuming. nih.gov The ability of these compounds to co-sublimate with cyanoacrylate and stain the developed print in a single step simplifies the process and enhances contrast. nih.gov

Aggregation-Induced Emission (AIE) Characteristics

Coordination Chemistry and Metal Complexes

The presence of both a carboxylic acid group and a nitrogen-containing oxazole ring makes this compound an excellent candidate for use as a ligand in coordination chemistry. It can coordinate to metal ions through the carboxylate oxygen atoms and/or the oxazole nitrogen atom, leading to the formation of a wide variety of metal-organic frameworks (MOFs) and discrete metal complexes with interesting structures and properties. uobaghdad.edu.iqscirp.org

The design and synthesis of ligands based on the this compound framework are driven by the desire to create specific coordination environments for metal ions. By modifying the core structure—for example, by introducing additional donor atoms or functional groups—chemists can control the geometry and properties of the resulting metal complexes. nih.govipbcams.ac.cnnih.gov

The synthesis of such ligands often involves multi-step organic reactions. For instance, the synthesis of 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids was designed to create compounds with specific inhibitory activities, a process that relies on precise ligand construction. nih.gov Similarly, derivatives have been designed as ligands for HIV-1 protease inhibitors, where the oxazole moiety interacts with the enzyme's active site. nih.gov The synthesis of these complex molecules requires careful planning and execution of organic chemistry techniques. researchgate.net

Once synthesized, the metal complexes are subjected to rigorous structural characterization to determine their composition and geometry. Common techniques include single-crystal X-ray diffraction, which provides a definitive three-dimensional structure, as well as elemental analysis, FT-IR spectroscopy, UV-Vis spectroscopy, and magnetic susceptibility measurements. uobaghdad.edu.iqnih.govresearchgate.net

These studies have revealed a diverse range of coordination modes and geometries. For example, complexes of Ni(II) and Zn(II) with tridentate Schiff base ligands have been shown to form octahedral complexes. nih.gov In a series of complexes with the drug oxaprozin, a derivative of oxazolepropanoic acid, Mn(II), Co(II), and Ni(II) formed pseudo-octahedral structures, while the Cu(II) complex was found to be a binuclear species with strong metal-metal interactions. researchgate.net The ligand 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) benzoic acid was found to act as a bridging ligand, forming mononuclear complexes with Co(II), Ni(II), and Cu(II). uobaghdad.edu.iq In the case of metal-organic frameworks, ligands like 4-(1H-1,2,4-triazol-1-yl)benzoic acid have been used to construct 3D frameworks with Cd(II) and interpenetrating diamond nets with Cu(II). scirp.org

Table 2: Structural Features of Metal Complexes with Related Ligands

| Metal Ion | Ligand Type | Proposed Geometry | Key Findings | Reference |

|---|---|---|---|---|

| Ni(II), Zn(II) | Tridentate 3-formyl chromone (B188151) Schiff bases | Octahedral | Ligands act as neutral and monobasic tridentate ligands. | nih.gov |

| Co(II), Ni(II), Cu(II) | 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) benzoic acid | Octahedral | Ligand acts as a doubly monodentate bridge. | uobaghdad.edu.iq |

| Mn(II), Co(II), Ni(II), Zn(II) | 3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanoic acid (Oxaprozin) | (Pseudo)octahedral | COO groups are chelated. | researchgate.net |

| Cu(II) | 3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanoic acid (Oxaprozin) | Binuclear | Bridging bidentate COO groups; antiferromagnetic interaction. | researchgate.net |

| Co(II) | 2-imino-3-(2-hydroxyphenyl)-1-oxozolodin-4-one | Square Planar | Coordination via deprotonated phenolic oxygen and heterocyclic nitrogen. | hilarispublisher.com |

| Cd(II) | 4-(1H-1,2,4-triazol-1-yl)benzoic acid | 3D framework | Exhibits a tubular net structure. | scirp.org |

Potential Catalytic Applications

While direct catalytic applications of this compound are not extensively documented, its structural motifs are present in compounds utilized in catalytic systems. The oxazole ring and the carboxylic acid group provide potential coordination sites for metal ions, suggesting that its derivatives could serve as ligands in coordination chemistry and catalysis. For instance, compounds containing oxazole or carboxylic acid functionalities are known to be integral components in the development of new catalysts. The nitrogen atom of the oxazole ring and the oxygen atoms of the carboxyl group can act as donors, forming stable complexes with transition metals. These complexes can, in turn, be investigated for their catalytic activity in various organic transformations.

Furthermore, related oxazoline (B21484) compounds are used in asymmetric catalysis. The development of chiral ligands based on the oxazole scaffold of this compound could lead to new enantioselective catalysts. The synthesis of N-acyl-α-amino acids can be achieved through a one-pot reaction involving the N-acylation of α-amino acids with carboxylic acids and subsequent cyclodehydration, a process where oxazole-related structures play a key role. mdpi.com

Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. nih.govmdpi.com this compound is a prime candidate for such studies due to its combination of functional groups capable of forming specific and directional intermolecular bonds. These interactions govern the self-assembly process, leading to the formation of intricate and functional supramolecular architectures. mdpi.comresearchgate.net

Hydrogen bonds are a cornerstone of crystal engineering, providing the directional control needed to design and synthesize molecular solids with desired structures and properties. researchgate.netrsc.org The this compound molecule possesses both a strong hydrogen bond donor (the carboxylic acid's hydroxyl group) and multiple hydrogen bond acceptors (the carboxylic acid's carbonyl oxygen and the nitrogen atom of the oxazole ring).